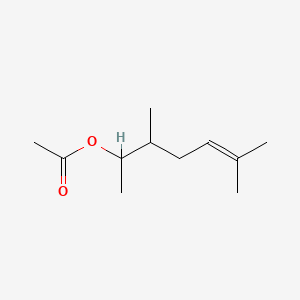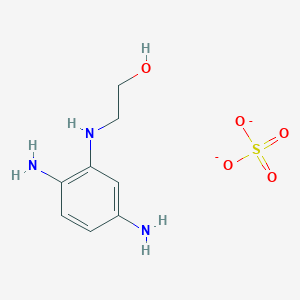
2-(2,5-Diaminoanilino)ethanol;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Diaminoanilino)ethanol;sulfate, also known as 2-(2,5-Diaminophenyl)ethanol sulfate, is a chemical compound with the molecular formula C8H12N2O.H2O4S and a molecular weight of 250.27 . This compound is commonly used in the preparation of various pharmaceuticals and has shown effectiveness in treating diseases caused by protozoans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2,5-Diaminoanilino)ethanol;sulfate can be synthesized from ethylene glycol and diamine tetraacetic acid . The reaction typically involves the use of sulfuric acid to form the sulfate salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reactants and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Diaminoanilino)ethanol;sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted phenyl ethanol compounds. These products have various applications in pharmaceuticals and chemical research .
Aplicaciones Científicas De Investigación
2-(2,5-Diaminoanilino)ethanol;sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,5-Diaminoanilino)ethanol;sulfate involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by inhibiting specific enzymes and pathways involved in the growth and proliferation of protozoans and bacteria . It also acts as an anti-inflammatory agent by modulating the immune response and reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2,5-Diaminoanilino)ethanol;sulfate include:
- 2-(2,5-Diaminophenyl)ethanol
- 2-(2-Hydroxyethyl)benzene-1,4-diaminium sulfate
- Hydroxyethyl-p-phenylenediamine sulfate
Uniqueness
What sets this compound apart from these similar compounds is its sulfate salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in pharmaceutical formulations and industrial applications where solubility and stability are critical .
Propiedades
Fórmula molecular |
C8H13N3O5S-2 |
|---|---|
Peso molecular |
263.27 g/mol |
Nombre IUPAC |
2-(2,5-diaminoanilino)ethanol;sulfate |
InChI |
InChI=1S/C8H13N3O.H2O4S/c9-6-1-2-7(10)8(5-6)11-3-4-12;1-5(2,3)4/h1-2,5,11-12H,3-4,9-10H2;(H2,1,2,3,4)/p-2 |
Clave InChI |
KEMGGVCZKMUWBL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C=C1N)NCCO)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


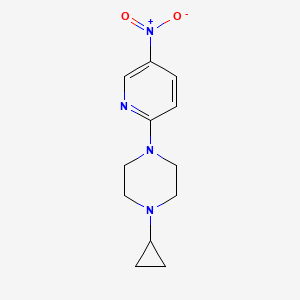
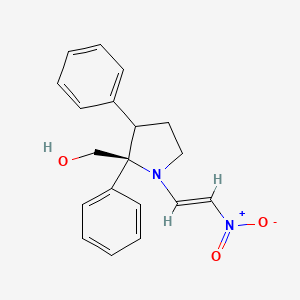


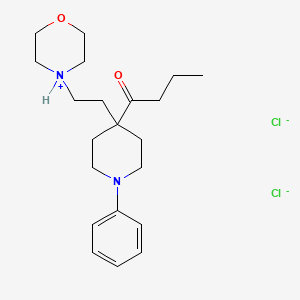
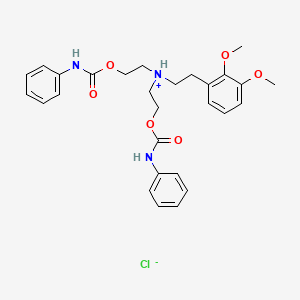

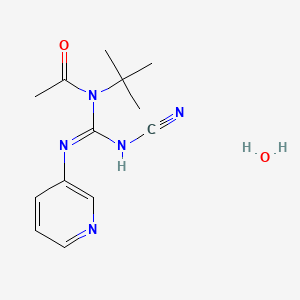

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)
![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)

![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
